molecular formula C7H6BrClFNO B14091154 6-Bromo-3-chloro-2-fluoro-4-methoxyaniline

6-Bromo-3-chloro-2-fluoro-4-methoxyaniline

Cat. No.: B14091154
M. Wt: 254.48 g/mol
InChI Key: DUAVTTYUVTWQPI-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluoro-4-methoxyaniline is an organic compound with the molecular formula C7H6BrClFNO This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-fluoro-4-methoxyaniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives followed by methoxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the bromination and chlorination steps might involve the use of bromine and chlorine gas, respectively, under controlled temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-fluoro-4-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-3-chloro-2-fluoro-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Bromo-3-chloro-2-fluoro-4-methoxyaniline exerts its effects involves interactions with specific molecular targets. The presence of multiple halogen atoms and a methoxy group allows it to engage in various types of chemical bonding and interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-chloro-2-fluoro-4-methoxyaniline is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C7H6BrClFNO

Molecular Weight

254.48 g/mol

IUPAC Name

6-bromo-3-chloro-2-fluoro-4-methoxyaniline

InChI

InChI=1S/C7H6BrClFNO/c1-12-4-2-3(8)7(11)6(10)5(4)9/h2H,11H2,1H3

InChI Key

DUAVTTYUVTWQPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1Cl)F)N)Br

Origin of Product

United States

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